Product packaging for Adipanilic acid(Cat. No.:CAS No. 34413-03-1)

Adipanilic acid

Cat. No.: B1623840
CAS No.: 34413-03-1
M. Wt: 221.25 g/mol
InChI Key: GJDYPQDCMXGZAT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Adipanilic Acid, also known as 5-Phenylcarbamoylpentanoic Acid or Adipic Acid Monoanilide, is a chemical compound with the CAS Registry Number 34413-03-1 . Its molecular formula is C12H15NO3, and it is characterized by a structure that incorporates both carboxylic acid and anilide functional groups, as represented by the SMILES notation C(Nc1ccccc1)(=O)CCCCC(=O)O . This structure makes it a molecule of interest in various research fields, particularly as a building block or intermediate in organic synthesis and medicinal chemistry. As a specialized research chemical, it is a valuable reagent for investigating molecular interactions and reaction pathways. Researchers utilize this compound in laboratory settings to develop novel synthetic methods or to create more complex molecular architectures. This product is designated "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human or veterinary use. It is essential for researchers to consult the relevant safety data sheets and handle the material according to established laboratory safety protocols.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H15NO3 B1623840 Adipanilic acid CAS No. 34413-03-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-anilino-6-oxohexanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO3/c14-11(8-4-5-9-12(15)16)13-10-6-2-1-3-7-10/h1-3,6-7H,4-5,8-9H2,(H,13,14)(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJDYPQDCMXGZAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)CCCCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.25 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

34413-03-1
Record name Adipanilic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034413031
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name ADIPANILIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MN74LA4XK0
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthetic Chemistry of Adipanilic Acid and Its Analogues

Methodologies for the Preparation of Adipanilic Acid Precursors

The industrial production of adipic acid, a key precursor for this compound, has traditionally relied on petroleum-based feedstocks and processes that generate significant environmental pollutants. Consequently, considerable research has focused on developing greener and more sustainable routes to this vital dicarboxylic acid.

Catalytic Oxidation Pathways for Adipic Acid Synthesis Innovations

Conventional adipic acid synthesis involves the multi-stage oxidation of cyclohexane, often using nitric acid, which results in the emission of nitrous oxide (N₂O), a potent greenhouse gas. Innovations in catalytic oxidation aim to replace this process with more environmentally benign alternatives.

One promising approach is the selective oxidation of cyclohexene (B86901) using hydrogen peroxide (H₂O₂) as a "green" oxidant. This method can be catalyzed by various systems, including heteropoly complexes and polyoxometalates (POMs). For instance, molybdenum- or tungsten-based Keggin polyoxometalates have been shown to effectively catalyze the oxidation of cyclohexene, epoxycyclohexane, or cyclohexanediol to adipic acid in aqueous, solvent-free conditions. A high yield of adipic acid (90%) was achieved in just 6 seconds at 85°C using 55 wt% nitric acid in a capillary microreactor system for the oxidation of cyclohexanol (B46403) and cyclohexanone (B45756) (K/A oil). Another study reported a 95.1% yield and 99.8% selectivity for adipic acid from cyclohexene and hydrogen peroxide using heteropoly complexes as catalysts.

The reaction pathway is believed to involve several steps, including olefin epoxidation, hydrolysis to a vicinal diol, Baeyer-Villiger oxidation, and subsequent hydrolysis to yield adipic acid. The hydrolysis of cyclohexene oxide to 1,2-cyclohexanediol (B165007) is often the rate-limiting step.

Table 1: Catalytic Oxidation of 1,6-Hexanediol (B165255) (1,6-HDO) to Adipic Acid (AA)

Catalyst Co-catalyst/Solvent Temperature (°C) O₂ Pressure (MPa) Time (h) Yield of AA (%)
2.69 wt% Pt/C Acetic Acid 70 1 24 85
4.86 wt% Pt/Al₂O₃ Acetic Acid 70 1 24 91
3 wt% Pt/TiO₂ Aqueous H₂SO₄ 70 1 - 89
1.0 wt% Au/C NaOH 70 Atmospheric 4 97 (as Na-AA)

Data sourced from a 2014 study by Ide and coworkers and related research.

Biotechnological and Fermentation-Based Routes to Dicarboxylic Acids

Biotechnological methods offer a renewable alternative to petrochemical-based synthesis of dicarboxylic acids. These processes often utilize microorganisms to convert biomass-derived feedstocks into valuable chemicals.

Engineered strains of Escherichia coli have been developed to produce adipic acid from substrates like guaiacol (B22219) (derivable from lignin) and terephthalate (B1205515) (from PET plastic waste). This approach represents a significant step towards valorizing waste streams. Similarly, yeasts such as Saccharomyces cerevisiae and oleaginous yeasts like Yarrowia lipolytica are being explored for the production of dicarboxylic acids from various feedstocks, including glucose and fatty acids. The ω-oxidation pathway in certain yeasts is particularly relevant for producing long-chain dicarboxylic acids.

Toray Industries has developed a process using microbial fermentation to produce an adipic acid intermediate from sugars derived from inedible biomass, which is then purified using separation membranes. This method avoids the generation of dinitrogen monoxide.

Table 2: Microbial Production of Dicarboxylic Acids (DCAs)

Microorganism Substrate Product Key Pathway/Feature
Escherichia coli (engineered) Guaiacol, Terephthalate Adipic Acid Expression of enzymes like GcoAB, CatA, and BcER.
Saccharomyces cerevisiae Glucose, various substrates Succinic Acid, other DCAs High tolerance to acidic conditions.
Yarrowia lipolytica n-Alkanes, Fatty Acids Long-chain DCAs ω-oxidation pathway.
Pseudomonas putida (modified) HMF FDCA Bioconversion at neutral pH.

This table summarizes examples of microbial systems used for dicarboxylic acid production.

Sustainable Synthetic Strategies for Adipic Acid and Related Intermediates

The drive for sustainability in chemical manufacturing has spurred the development of strategies that utilize renewable resources and environmentally friendly processes. A significant focus is on using biomass-derived platform molecules as starting materials.

One such pathway involves the two-step transformation of glucose, derived from cellulose (B213188), into adipic acid via glucaric acid. This process uses a carbon nanotube-supported platinum catalyst for the oxidation of glucose and a bifunctional catalyst of rhenium oxide and palladium on activated carbon for the subsequent deoxygenation of glucaric acid, achieving a 99% yield of adipic acid.

Another strategy focuses on the conversion of 5-hydroxymethylfurfural (B1680220) (5-HMF), a key bio-based intermediate, into 1,6-hexanediol (1,6-HDO), which can then be oxidized to adipic acid. This route is considered sustainable as 1,6-HDO can be derived from renewable lignocellulose. The direct oxidation of 1,6-HDO offers a streamlined, single-step process with high selectivity.

Targeted Synthesis of this compound and its Derivatization

The synthesis of this compound itself, and its various derivatives, involves specific chemical transformations, primarily amidation and stereoselective reactions to create novel structures with potentially unique properties.

Amidation and Anilide Formation in this compound Synthesis

Amide bond formation is a fundamental reaction in organic chemistry. this compound is an anilide of adipic acid, formed by the reaction of adipic acid (or an activated derivative) with aniline (B41778).

Common methods for amide synthesis include the reaction of an amine with an acid chloride, an acid anhydride (B1165640), or a carboxylic acid using a coupling agent. For instance, coupling reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in combination with N,N-Dimethylpyridin-4-amine (DMAP) and a catalytic amount of Hydroxybenzotriazole (HOBt) have proven effective for forming amides, even with electron-deficient amines.

Recent research has focused on more sustainable amidation methods. One such approach involves the direct coupling of simple esters and amines in water, without the need for metal catalysts or additives. Boronic acid derivatives have also emerged as effective catalysts for the direct dehydrative amidation of carboxylic acids and amines. These methods offer greener alternatives for the synthesis of anilides like this compound.

Stereoselective Approaches to Novel this compound Derivatives

Stereoselective synthesis allows for the precise control of the three-dimensional arrangement of atoms in a molecule, which is crucial for creating novel derivatives with specific functionalities. While direct stereoselective synthesis of this compound derivatives is a specialized area, general principles of stereoselective synthesis can be applied.

For example, photoredox catalysis using visible light has been developed for the stereoselective addition of C-radicals to chiral imines, providing a route to unnatural α-amino acids. Such methodologies could potentially be adapted to create chiral derivatives of this compound. Another approach involves the use of transition metals to mediate C-H functionalization. Orthopalladation has been used for the stereoselective synthesis of cyclobutane-containing diaminotruxillic acid derivatives from oxazolones. This demonstrates how metal-catalyzed reactions can enforce a rigid environment to control the stereochemical outcome of a reaction. Similarly, dinuclear zinc complexes have been used as catalysts for the highly enantioselective synthesis of α-alkyl-α-hydroxycarboxylic acid derivatives. These advanced stereoselective methods open avenues for the synthesis of novel, structurally complex analogues of this compound.

Green Chemistry Principles in this compound Synthetic Route Design

The industrial synthesis of specialty chemicals like this compound is increasingly scrutinized through the lens of green chemistry. The goal is to develop manufacturing processes that are not only efficient but also minimize environmental impact and enhance safety. The design of synthetic routes for this compound and its analogues is progressively incorporating these principles, focusing on areas such as the use of renewable feedstocks, the implementation of catalytic reactions to improve atom economy, and the reduction of hazardous waste.

A primary strategy involves re-evaluating the synthesis of the key precursors to this compound—adipic acid and p-aminobenzoic acid (PABA). Traditional routes to these foundational molecules often rely on petroleum-based feedstocks and involve harsh reaction conditions, motivating the search for greener alternatives.

Renewable Feedstocks and Biocatalysis

A significant advancement in green chemistry is the shift from petrochemical feedstocks to renewable biomass. For the synthesis of this compound, this is most relevant in the production of its precursor, adipic acid.

p-Aminobenzoic Acid (PABA) Synthesis: PABA and its derivatives can also be synthesized via biosynthetic routes that align with green chemistry principles. These methods start from simple carbon sources like glucose and utilize the shikimate pathway in microorganisms. This biological approach circumvents traditional chemical syntheses that may involve nitration and reduction steps, which generate significant acid waste and pose explosion risks associated with polynitrobenzene intermediates. The use of enzymes in these pathways offers high selectivity and efficiency under mild, aqueous conditions.

The following table summarizes the shift from traditional to greener routes for this compound precursors.

PrecursorTraditional RouteGreen AlternativeKey Green Chemistry Principle(s)
Adipic AcidOxidation of cyclohexane/phenol, derived from petroleum-based benzene (B151609).Enzymatic conversion of glucose using genetically modified bacteria. Use of Renewable Feedstocks, Safer Chemicals.
p-Aminobenzoic Acid (PABA)Oxidation of p-nitrotoluene followed by reduction of the nitro group.Microbial fermentation from glucose via the shikimate pathway. Use of Renewable Feedstocks, Less Hazardous Chemical Syntheses.

Atom Economy and Catalytic Amidation

The principle of atom economy, which seeks to maximize the incorporation of all reactant materials into the final product, is central to designing green synthetic routes. The final step in synthesizing this compound involves forming an amide bond between adipic acid (or its derivative) and p-aminobenzoic acid.

Traditional amidation methods often require stoichiometric activating agents (coupling reagents) or the conversion of the carboxylic acid to a more reactive species like an acid chloride. These methods suffer from poor atom economy, as they generate significant byproducts that must be separated and disposed of.

Direct catalytic amidation presents a much greener alternative. This approach involves the condensation of a carboxylic acid and an amine with the removal of only water as a byproduct, resulting in a theoretically 100% atom economy.

Research has focused on developing efficient catalysts for this transformation:

Boron-based Catalysts: Boronic acids and borate (B1201080) esters have emerged as effective catalysts for direct amidation, enabling the reaction to proceed under milder conditions and avoiding the need for stoichiometric activators.

Biocatalysis: Enzymes, particularly lipases like Candida antarctica lipase (B570770) B (CAL-B), can catalyze the formation of amide bonds with high selectivity. These enzymatic reactions typically occur in benign solvents or even solvent-free systems, further enhancing the green credentials of the process.

The table below compares conventional and catalytic amidation methods in the context of green chemistry.

Amidation MethodDescriptionAtom EconomyWaste Products
Conventional (e.g., using acid chlorides)Two-step process involving activation of the carboxylic acid with a reagent like thionyl chloride, followed by reaction with the amine.LowStoichiometric amounts of salts (e.g., HCl, SO2).
Direct Thermal CondensationHeating the carboxylic acid and amine at high temperatures (>160 °C) without a catalyst. High (theoretically 100%)Water
Direct Catalytic AmidationCondensation of the acid and amine at lower temperatures using a catalyst (e.g., boronic acids, enzymes). High (theoretically 100%)Water

Mechanistic Studies and Structure Activity Relationships of Adipanilic Acid Derivatives

Elucidation of Reaction Mechanisms in Adipanilic Acid Synthesis

The synthesis of this compound, also known as 4-adipamidobenzoic acid, typically involves the acylation of an aniline (B41778) derivative with a derivative of adipic acid. The most common and well-understood mechanism for this transformation is the nucleophilic acyl substitution.

The key steps of this mechanism are:

Activation of Adipic Acid: Adipic acid itself is generally not reactive enough for direct acylation of aniline. Therefore, it is often converted into a more reactive acylating agent, such as an acid chloride (adipoyl chloride) using reagents like thionyl chloride (SOCl₂), or an acid anhydride (B1165640). This increases the electrophilicity of the carbonyl carbons.

Nucleophilic Attack: The nitrogen atom of the aniline molecule, possessing a lone pair of electrons, acts as a nucleophile. It attacks one of the electrophilic carbonyl carbons of the activated adipic acid derivative. This attack results in the formation of a transient tetrahedral intermediate.

Elimination of the Leaving Group: The unstable tetrahedral intermediate collapses, reforming the carbonyl double bond. This process is accompanied by the expulsion of the leaving group, which is typically a chloride ion (if adipoyl chloride is used) or a carboxylate ion (if an anhydride is used).

Deprotonation: In the final step, a base, which can be another molecule of aniline or an added non-nucleophilic base like pyridine, removes a proton from the nitrogen atom. This neutralizes the newly formed amide, yielding the this compound derivative.

The efficiency of this synthesis is influenced by several factors, including the choice of solvent, reaction temperature, and the specific nature of the activating agent and base used. The relative reactivity of carboxylic acid derivatives follows the order: acid chlorides > anhydrides > esters > amides, which is inversely related to the basicity of the leaving group.

Investigation of Molecular Interactions and Ligand-Binding Dynamics of this compound Analogues

This compound analogues have been explored as ligands for various proteins, often functioning as enzyme inhibitors. The binding of these molecules to their protein targets is governed by a range of non-covalent interactions. The dynamics of these interactions are crucial for understanding their biological function.

Key molecular interactions include:

Hydrogen Bonding: The amide (-NH-CO-) and carboxylic acid (-COOH) moieties are primary sites for hydrogen bonding. The amide N-H can act as a hydrogen bond donor, while the carbonyl oxygens and the carboxylic acid group can act as hydrogen bond acceptors. These interactions with amino acid residues like arginine, asparagine, and serine are often critical for stabilizing the ligand-protein complex.

Hydrophobic Interactions: The aliphatic adipic acid chain and the aromatic phenyl ring are capable of engaging in significant hydrophobic interactions with non-polar pockets within a protein's binding site. Amino acid residues such as leucine, valine, and phenylalanine are frequently involved in these types of contacts.

Ionic Interactions and Salt Bridges: At physiological pH, the carboxylic acid group can be deprotonated to form a carboxylate anion (-COO⁻). This charged group can form strong ionic interactions or salt bridges with positively charged amino acid residues like lysine (B10760008) or arginine on the protein surface.

The study of these interactions and the associated conformational changes in both the ligand and the protein upon binding is often accomplished using advanced analytical techniques. X-ray crystallography provides static snapshots of the bound complex, while molecular dynamics (MD) simulations offer insights into the dynamic nature of the binding process, revealing how the ligand settles into its binding pocket and the flexibility of the protein-ligand complex.

Structure-Activity Relationship (SAR) Analysis of this compound Derivatives

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, aiming to understand how specific structural features of a molecule contribute to its biological activity. For this compound derivatives, SAR analysis helps in optimizing properties like inhibitory potency and selectivity against a target enzyme.

The analysis can be broken down by examining the different components of the this compound scaffold:

The Phenyl Ring and its Substituents: The aromatic ring is a key feature that can be modified to probe interactions with the target. Adding substituents to the phenyl ring can dramatically alter activity. For instance, in studies of cinnamic acid derivatives as α-glucosidase inhibitors, the position and nature of substituents were found to be critical; a 4-methoxy group enhanced potency, while bulkier groups or electron-withdrawing groups tended to decrease it. This highlights the importance of electronic and steric effects in ligand recognition.

The Adipic Acid Linker: The six-carbon chain of adipic acid provides a flexible linker between the phenylamine head and the carboxylic acid tail. Its length and conformation are crucial. Altering the chain length or introducing rigidity (e.g., with double bonds or cyclic structures) can affect how the molecule spans the distance between different binding pockets or sub-sites on a protein, thereby influencing both affinity and selectivity.

The following table presents hypothetical SAR data for a series of this compound analogues against a target enzyme, illustrating how structural modifications can impact inhibitory activity.

Compound IDR1-Substituent (para-position)Linker ModificationTerminal GroupIC₅₀ (nM)
AA-01 -HAdipic acid-COOH500
AA-02 -OCH₃Adipic acid-COOH150
AA-03 -ClAdipic acid-COOH320
AA-04 -NO₂Adipic acid-COOH800
AA-05 -OCH₃Pimelic acid (C7)-COOH250
AA-06 -OCH₃Adipic acid-CONHOH (Hydroxamate)25

This is an interactive data table. You can sort and filter the data to explore the structure-activity relationships.

Computational Chemistry and Molecular Modeling for this compound Systems

Computational chemistry provides powerful tools to investigate this compound derivatives at a molecular level, complementing experimental findings and guiding the design of new compounds. These methods can predict molecular properties, binding modes, and affinities, thereby accelerating the drug discovery and materials design process.

Key computational techniques applied to this compound systems include:

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to the active site of a protein. For this compound analogues, docking studies can reveal crucial interactions, such as hydrogen bonds and hydrophobic contacts, and provide a rationale for observed SAR data. By screening virtual libraries of derivatives, docking can help prioritize compounds for synthesis and experimental testing.

Molecular Dynamics (MD) Simulations: MD simulations model the movement of atoms and molecules over time, providing a dynamic view of the ligand-protein complex. These simulations are used to assess the stability of binding poses predicted by docking, analyze conformational changes induced by ligand binding, and estimate binding free energies, which correlate with the ligand's potency.

Quantitative Structure-Activity Relationship (QSAR): QSAR modeling establishes a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By calculating various molecular descriptors (e.g., electronic, steric, and hydrophobic properties) for a set of this compound derivatives with known activities, a predictive model can be built. This model can then be used to estimate the activity of new, unsynthesized analogues, guiding the design of more potent molecules.

Together, these computational approaches provide a robust framework for understanding the molecular basis of activity for this compound derivatives, enabling a more rational and efficient design of novel compounds with desired properties.

Polymer Science and Advanced Materials Research Involving Adipanilic Acid

Polymerization Studies of Adipanilic Acid-Derived Monomers

An extensive review of scientific literature reveals a notable absence of direct studies focused on the polymerization of monomers derived directly from this compound for the specific techniques outlined below.

Enzymatic Polymerization Processes for this compound-Related Polymers

Enzymatic polymerization is a growing field that utilizes enzymes as catalysts, often offering high selectivity and milder reaction conditions compared to conventional chemical catalysis. These processes are frequently employed for the synthesis of polyesters and polyamides. However, a review of the literature did not uncover any specific research detailing the use of this compound as a substrate or monomer in enzymatic polymerization processes. The substrate specificity of enzymes like lipases, which are often used for polyester (B1180765) synthesis, would require specific recognition of the this compound structure, and no such studies have been published.

Copolymerization Strategies Incorporating this compound Moieties

Copolymerization is a versatile strategy used to tailor the properties of polymers by combining two or more different monomers. For this compound to be incorporated into a polymer backbone via copolymerization, it would need to be chemically modified to possess at least two reactive functional groups. As a monofunctional carboxylic acid, its primary role in a standard step-growth polymerization would be as a chain-capping agent, controlling molecular weight rather than contributing to chain extension. No published research was found describing strategies where this compound moieties are incorporated into copolymers as a repeating unit.

Supramolecular Assembly and Hydrogen-Bonded Systems of this compound

Supramolecular chemistry involves the assembly of molecules through non-covalent interactions, such as hydrogen bonding. The structure of this compound, with its carboxylic acid (a hydrogen bond donor and acceptor) and amide group (also a hydrogen bond donor and acceptor), suggests its potential to participate in the formation of hydrogen-bonded supramolecular assemblies. These interactions are fundamental to the structure of materials like some polyamides. Despite this potential, a specific investigation into the supramolecular assembly and hydrogen-bonded systems formed exclusively by this compound or its derivatives is not present in the current body of scientific literature.

Development of this compound-Based Polymeric Materials

The development of new polymeric materials is contingent on the successful polymerization of their constituent monomers. Given the lack of available research on the polymerization of this compound, the development of materials based on it remains a theoretical prospect.

Hydrogel and Superabsorbent Polymer Development Incorporating this compound

Hydrogels are three-dimensional, crosslinked networks of hydrophilic polymers capable of absorbing and retaining large volumes of water or aqueous solutions. Their unique properties, including high water content, porosity, and soft consistency, make them resemble natural living tissue, leading to their use in various biomedical and industrial applications. Superabsorbent polymers (SAPs) are a class of hydrogels that can absorb and retain extremely large amounts of a liquid relative to their own mass, often up to thousands of times their dry weight.

The development of hydrogels and SAPs is a robust field of research, focusing on synthesizing materials with tailored properties such as swelling capacity, mechanical strength, biodegradability, and stimuli-responsiveness (e.g., to pH or temperature). Common monomers used in the synthesis of these polymers include acrylic acid, acrylamide, and various natural polymers like cellulose (B213188) and chitosan. The synthesis process typically involves the polymerization of monomers in the presence of a crosslinking agent to form the network structure. For instance, superabsorbent composites have been synthesized through the graft copolymerization of itaconic acid onto natural acacia gum, demonstrating enhanced water absorption properties.

While extensive research has been conducted on a wide array of synthetic and natural polymers for hydrogel and SAP applications, specific studies detailing the incorporation of This compound into these formulations are not prominent in the available scientific literature. The potential of this compound, with its carboxylic acid and amide functional groups, could theoretically be explored for creating novel hydrogel structures. These functional groups could participate in crosslinking reactions and provide sites for hydrogen bonding, which is crucial for water absorption. However, detailed research findings, including synthesis methods and performance data for this compound-based hydrogels and SAPs, are not currently available.

Table 1: General Properties of Superabsorbent Polymers

PropertyDescriptionCommon Monomers
Absorption Capacity The maximum amount of liquid a polymer can absorb relative to its own mass.Acrylic acid, Sodium acrylate, Acrylamide
Swellability The degree to which the polymer expands upon liquid absorption.Polyvinyl alcohol, Starch, Cellulose
Gel Strength The mechanical integrity of the swollen hydrogel.Itaconic acid, Chitosan
Ionic Sensitivity The effect of salt concentration in the liquid on absorption capacity.Acrylonitrile

This table represents general data for common superabsorbent polymers; specific data for this compound-based polymers is not available.

Advanced Manufacturing Techniques for this compound-Containing Materials

Advanced manufacturing encompasses a range of innovative technologies that are transforming the production of materials with complex geometries and tailored properties. These techniques include additive manufacturing (3D printing), electrospinning, and automated synthesis.

Additive Manufacturing (3D Printing)

3D printing constructs three-dimensional objects layer-by-layer from a digital file. This technology offers significant design freedom and the ability to create customized and intricate structures. For polymers, common 3D printing methods include:

Fused Deposition Modeling (FDM): An extruder melts and deposits a thermoplastic filament layer by layer.

Stereolithography (SLA): A light source selectively cures a liquid photopolymer resin.

Selective Laser Sintering (SLS): A laser fuses powdered polymer particles together.

These techniques have been used with a variety of polymers, such as polylactic acid (PLA) and methacrylic acid-based polymers, for applications in the medical field, including creating tissue scaffolds and dental implants.

Electrospinning

Electrospinning is a technique that uses an electric field to draw charged threads of polymer solutions or melts to produce fibers with diameters in the nanometer to micrometer range. These non-woven nanofiber mats have a high surface-area-to-volume ratio and porosity, making them suitable for applications in tissue engineering, drug delivery, and filtration. A wide range of natural and synthetic polymers have been successfully electrospun.

Application to this compound-Containing Materials

The application of advanced manufacturing techniques to materials containing This compound is a hypothetical area of research, as specific studies are not documented in the reviewed literature. For a material to be processed by these methods, it must possess specific characteristics.

For FDM , a polymer containing this compound would need to be a thermoplastic that can be extruded into a stable filament.

For SLA , this compound could potentially be incorporated into a photocurable resin, where its functional groups might influence the curing process and the final properties of the printed object.

For electrospinning , a polymer derived from this compound would need to be soluble in a suitable solvent and form a stable jet under an electric field.

While the synthesis of polymers from monomers with similar functional groups is common, the specific processing of this compound-containing polymers using these advanced manufacturing techniques has yet to be reported. Research would be required to develop suitable formulations and optimize processing parameters.

Table 2: Overview of Advanced Manufacturing Techniques and Material Requirements

TechniquePrincipleCommon Polymer TypesPotential Role of this compound
Fused Deposition Modeling (FDM) Extrusion and deposition of molten filamentThermoplastics (e.g., PLA, ABS) Could be a component of a novel thermoplastic filament.
Stereolithography (SLA) Light-curing of liquid resinPhotopolymers (e.g., acrylates) Could be part of a photocurable resin formulation.
Electrospinning Electric field drawing of polymer solutionSoluble polymers (e.g., PVA, PLLA) Could be incorporated into a polymer backbone for electrospinning.

This table provides a general overview; specific applications involving this compound are currently undocumented.

Analytical Chemistry Methodologies for Adipanilic Acid Research

Chromatographic Techniques for the Analysis of Adipanilic Acid and its Transformation Products

Chromatography is a fundamental separation science that plays a pivotal role in the analysis of this compound. By exploiting the differential partitioning of compounds between a stationary phase and a mobile phase, complex mixtures can be resolved into their individual components.

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile organic compounds like this compound and its precursors. The development of a robust HPLC method is a multi-step process that involves careful selection of the column, mobile phase, and detection parameters to achieve optimal separation and sensitivity.

Method Development Steps:

Scouting: This initial phase involves screening various columns and mobile phase conditions to identify the most promising combination for separating the target analytes. For compounds like this compound, which are derivatives of aromatic amines, reversed-phase chromatography is a common starting point.

Optimization: Once a suitable column and mobile phase system are chosen, the method is optimized by fine-tuning parameters such as the gradient profile, flow rate, and column temperature to maximize resolution and reproducibility.

Robustness Testing: This step assesses the method's reliability by intentionally introducing small variations in parameters like mobile phase composition and pH to ensure the method remains accurate and precise.

Validation: The final step involves a comprehensive validation process to confirm that the method is fit for its intended purpose, yielding consistent and reliable results.

A typical HPLC setup for analyzing this compound and related compounds would utilize a C18 column and a mobile phase consisting of an aqueous component (often with a pH-adjusting additive like formic or acetic acid) and an organic solvent such as acetonitrile (B52724) or methanol. Detection is commonly performed using a UV detector, as aromatic compounds like this compound absorb ultraviolet light. The retention time of the analyte, the time it takes to travel through the column, is a key parameter for its identification.

For instance, in the analysis of reaction mixtures for the synthesis of 4-aminodiphenylamine (4-ADPA), a precursor to certain this compound derivatives, reverse-phase HPLC is employed to determine the yield of the product and quantify byproducts. The analysis of more complex samples, such as those containing transformation products, may necessitate a gradient elution, where the composition of the mobile phase is changed over the course of the analysis to effectively separate a wider range of compounds.

Table 1: Illustrative HPLC Method Parameters

Parameter Typical Condition Purpose
Column Reversed-phase C18, 5 µm particle size Separation based on hydrophobicity
Mobile Phase A Water with 0.1% formic acid Aqueous component of the mobile phase
Mobile Phase B Acetonitrile or Methanol Organic modifier to elute compounds
Gradient Linear gradient from low to high %B To separate compounds with a wide range of polarities
Flow Rate 1.0 mL/min To ensure consistent elution
Detection UV at 254 nm To detect and quantify aromatic compounds

| Injection Volume | 5-20 µL | Introduction of the sample into the system |

High-Performance Thin Layer Chromatography (HPTLC) Applications

High-Performance Thin Layer Chromatography (HPTLC) offers a complementary approach to HPLC for the analysis of this compound and its transformation products. It is a planar chromatographic technique that provides several advantages, including the ability to analyze multiple samples in parallel, minimal sample preparation, and cost-effectiveness.

In HPTLC, a small amount of the sample is applied as a spot or a band onto a plate coated with a thin layer of adsorbent material, typically silica (B1680970) gel. The plate is then placed in a developing chamber with a suitable solvent system (mobile phase). As the solvent moves up the plate by capillary action, the components of the sample mixture separate based on their differential affinity for the stationary and mobile phases.

HPTLC is particularly useful for:

Purity assessment and impurity profiling: It can effectively separate and detect impurities in chemical formulations.

Qualitative and quantitative analysis: Modern HPTLC, with the aid of densitometric scanning, allows for the quantification of separated compounds.

Screening of aromatic amines: HPTLC methods have been developed for the rapid screening of primary aromatic amines. This can be achieved by post-chromatographic derivatization, where the separated amines are reacted with a reagent to produce colored spots, enhancing their detection.

For the analysis of aromatic amines, silica gel plates are commonly used as the stationary phase. The choice of the mobile phase is critical for achieving good separation. A mixture of solvents, such as petroleum ether, acetone, and chloroform, can be employed to optimize the separation of dyes, pigments, and their potential degradation products, including aromatic amines.

Table 2: HPTLC System for Aromatic Amine Analysis | Component | Description | | --- | --- | | Stationary Phase | HPTLC plates pre-coated with silica gel 60 F254 | Provides the separation medium | | Mobile Phase | Toluene-based or other optimized solvent systems | Carries the analytes up the plate | | Sample Application | Automated spot or band application | Ensures precise and reproducible application | | Development | Ascending development in a chromatographic chamber | Separation of the sample components | | Detection | UV detection at 254 nm or derivatization for colorimetric detection | Visualization and quantification of the separated spots |

Coupled Chromatographic and Mass Spectrometric Approaches (LC-MS, GC-MS)

The coupling of chromatographic techniques with mass spectrometry (MS) provides an exceptionally powerful tool for the unambiguous identification and quantification of this compound and its transformation products.

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the sensitive and selective detection capabilities of a mass spectrometer. As the separated compounds elute from the HPLC column, they are introduced into the ion source of the mass spectrometer, where they are ionized. The mass spectrometer then separates these ions based on their mass-to-charge ratio (m/z), providing molecular weight information and fragmentation patterns that are unique to each compound. This allows for the confident identification of known compounds and the structural elucidation of unknown transformation products. High-resolution mass spectrometry (HRMS) coupled with liquid chromatography is particularly valuable for identifying novel transformation products in complex environmental samples.

Gas Chromatography-Mass Spectrometry (GC-MS) is another vital coupled technique, particularly for volatile and semi-volatile compounds. For non-volatile compounds like this compound, a derivatization step is often necessary to increase their volatility, making them suitable for GC analysis. This involves chemically modifying the analyte to a more volatile form. For acidic compounds, trimethylsilyl (B98337) (TMS) derivatives are commonly prepared. GC-MS has been used to analyze amino acid enantiomers and other complex mixtures. The resulting mass spectra can be compared to spectral libraries for identification.

These coupled techniques are indispensable in environmental studies for detecting and quantifying trace levels of contaminants and their degradation products in various matrices like water and soil.

Spectroscopic Characterization and Elucidation of this compound Structures

Spectroscopic techniques provide detailed information about the molecular structure of this compound and are essential for its characterization and the elucidation of the structures of its transformation products.

Nuclear Magnetic Resonance (NMR) Spectroscopy in this compound Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for determining the precise structure of organic molecules. It is based on the absorption of radiofrequency waves by atomic nuclei in a strong magnetic field. The two most common types of NMR spectroscopy for organic compounds are ¹H NMR (proton NMR) and ¹³C NMR (carbon-13 NMR).

¹H NMR spectroscopy provides information about the number of different types of protons in a molecule, their chemical environment, and their proximity to other protons. For a compound like this compound, the ¹H NMR spectrum would show distinct signals for the aromatic protons on the phenyl ring and the aliphatic protons of the adipoyl moiety. The chemical shifts, splitting patterns (multiplicity), and integration of these signals are used to piece together the molecular structure.

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in the molecule gives a distinct signal in the spectrum. This is particularly useful for confirming the number of carbon atoms and identifying functional groups such as carbonyls and aromatic carbons.

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation), can be used to establish connectivity between protons and carbons, further aiding in the unambiguous assignment of all signals and the complete structural elucidation of complex molecules.

Table 3: Expected ¹H NMR Chemical Shift Ranges for this compound Moieties

Proton Type Approximate Chemical Shift (ppm)
Aromatic Protons (Ar-H) 6.0 - 9.5
Amide Proton (-NH-) 5.0 - 9.0
Aliphatic Protons (-CH₂-) 1.0 - 2.5

Note: The exact chemical shifts can vary depending on the solvent and other factors.

Advanced Mass Spectrometry for this compound Identification and Quantification

Advanced mass spectrometry techniques are critical for the sensitive identification and precise quantification of this compound and its transformation products, especially at trace levels. High-resolution mass spectrometry (HRMS), often coupled with liquid chromatography (LC-HRMS), provides highly accurate mass measurements, which allows for the determination of the elemental composition of a molecule. This capability is invaluable for identifying unknown transformation products for which no reference standards are available.

Tandem mass spectrometry (MS/MS) is another powerful technique used for structural elucidation and quantification. In an MS/MS experiment, a specific ion (the precursor ion) is selected, fragmented, and the resulting product ions are analyzed. The fragmentation pattern provides a structural fingerprint of the molecule. This technique, particularly when performed on a triple quadrupole mass spectrometer, is the gold standard for quantitative analysis due to its high selectivity and sensitivity.

For example, ultrahigh-performance liquid chromatography coupled with triple quadrupole mass spectrometry has been used for the quantification of p-phenylenediamine (B122844) (PPD) antioxidants and their quinone transformation products in various environmental matrices. Direct sampling mass spectrometry methods are also being developed for the rapid, high-throughput analysis of specific transformation products without the need for chromatographic separation.

Table 4: Mass Spectrometry Techniques for this compound Analysis

Technique Application
LC-MS Routine identification and quantification of known compounds.
LC-HRMS Identification and structural elucidation of unknown transformation products by providing accurate mass measurements.
LC-MS/MS Highly selective and sensitive quantification of target analytes; structural confirmation through fragmentation patterns.

| GC-MS | Analysis of volatile derivatives of this compound and its transformation products. |

Validation Protocols and Quality Assurance in this compound Analytical Research

The validation of an analytical method is crucial to ensure that the method is suitable for its intended purpose, providing reliable, reproducible, and accurate results. The validation process for analytical methods used in this compound research follows internationally recognized guidelines, such as those from the International Council for Harmonisation (ICH).

Assessment of Analytical Method Robustness and Reproducibility

Robustness is a measure of an analytical procedure's capacity to remain unaffected by small, deliberate variations in method parameters. It provides an indication of the method's reliability during normal usage. To assess the robustness of a method for this compound analysis, key parameters are intentionally varied. For a UV-Visible spectrophotometric method, these parameters could include:

pH of the buffer solution

Wavelength of measurement

Concentration of the derivatizing reagent

Reaction time and temperature

The effect of these small changes on the analytical results (e.g., absorbance) is then evaluated. The method is considered robust if the results remain within acceptable limits, typically assessed by the relative standard deviation (RSD) of the measurements under the varied conditions.

Reproducibility refers to the precision of the method when it is performed in different laboratories, by different analysts, or with different equipment. It is a measure of the method's transferability. For this compound analysis, reproducibility would be assessed through inter-laboratory collaborative studies where different labs analyze the same sample using the same method. The agreement between the results from different laboratories indicates the reproducibility of the method.

A summary of parameters often tested for robustness in spectrophotometric methods is presented in the table below.

Parameter VariedTypical VariationAcceptance Criteria (Example)
pH of Solution± 0.2 unitsRSD < 2%
Wavelength± 2 nmNo significant change in absorbance
Reagent Concentration± 5%RSD < 2%
Temperature± 5 °CNo significant change in reaction completion

This table is for illustrative purposes; specific variations and acceptance criteria depend on the method.

Quantitative Performance Metrics (Limit of Detection, Limit of Quantification, Linearity)

Limit of Detection (LOD) is the lowest concentration of an analyte in a sample that can be detected, but not necessarily quantified with an acceptable level of precision and accuracy.

Limit of Quantification (LOQ) is the lowest concentration of an analyte in a sample that can be determined with acceptable precision and accuracy under the stated experimental conditions.

For UV-Visible spectrophotometric methods, LOD and LOQ are often determined based on the signal-to-noise ratio (S/N). Typically, an S/N ratio of 3:1 is used for estimating the LOD, and a ratio of 10:1 is used for the LOQ. Alternatively, they can be calculated from the standard deviation of the response and the slope of the calibration curve using the following formulas:

LOD = 3.3 × (σ / S)

LOQ = 10 × (σ / S)

Where:

σ = the standard deviation of the blank response or the residual standard deviation of the regression line.

S = the slope of the calibration curve.

Linearity of an analytical method is its ability to elicit test results that are directly proportional to the concentration of the analyte in the sample within a given range. To establish linearity, a series of standard solutions of this compound at different concentrations are prepared and analyzed. A calibration curve is then constructed by plotting the absorbance (or peak area in chromatography) versus the concentration. The linearity is evaluated by the correlation coefficient (r) or the coefficient of determination (r²) of the linear regression line. An r² value close to 1 (e.g., >0.999) indicates a strong linear relationship.

The table below summarizes typical performance metrics for a validated analytical method.

ParameterTypical Acceptance Criteria
Linearity (r²)≥ 0.999
Limit of Detection (LOD)Signal-to-Noise Ratio ≥ 3:1
Limit of Quantification (LOQ)Signal-to-Noise Ratio ≥ 10:1

These are general criteria and can vary based on the specific application and regulatory requirements.

Bioanalytical Method Development for this compound and Biological Metabolites

Bioanalytical method development involves creating and validating procedures for the quantitative determination of drugs and their metabolites in biological matrices such as plasma, urine, or tissues. This is essential for pharmacokinetic, toxicokinetic, and bioavailability studies.

The development of a bioanalytical method for this compound and its potential metabolites would begin with understanding the physicochemical properties of the analytes. A key challenge in bioanalysis is the complexity of the biological matrix, which contains numerous endogenous substances that can interfere with the analysis. Therefore, a robust sample preparation step is crucial to isolate the analytes of interest and remove interfering components. Common sample preparation techniques include:

Protein Precipitation: A simple method where a solvent or salt is added to precipitate proteins from the sample.

Liquid-Liquid Extraction (LLE): The analytes are partitioned between the aqueous biological sample and an immiscible organic solvent.

Solid-Phase Extraction (SPE): A chromatographic technique used to isolate analytes from a complex matrix based on their physical and chemical properties.

The choice of analytical technique is critical. While UV-Visible spectrophotometry can be used, it may lack the required sensitivity and selectivity for the low concentrations typically found in biological samples. High-Performance Liquid Chromatography (HPLC) coupled with a sensitive and selective detector, such as a UV-Vis or, more commonly, a mass spectrometer (LC-MS), is the preferred technique for bioanalysis. LC-MS/MS offers high sensitivity and specificity, allowing for the accurate quantification of this compound and its metabolites even at very low levels.

Advanced Research Applications of Adipanilic Acid Derivatives in Chemical and Biological Systems

Antimicrobial and Antiviral Activity Research of Adipanilic Acid Derivatives

While specific studies on the antimicrobial and antiviral properties of this compound derivatives are limited in publicly available research, the broader class of N-aryl-β-amino acid derivatives and related compounds has shown promise in this area. The structural motif of an aromatic ring linked to an amino acid-like structure is a common feature in many synthetic compounds with demonstrated biological activity.

Research into diphenylamine (B1679370) derivatives, which share the N-phenyl group with this compound, has revealed significant antimicrobial and antifungal properties. For instance, certain 2-hydrazinyl-N,N-diphenyl acetamide (B32628) derivatives have shown notable activity against various bacterial and fungal strains. Similarly, the synthesis of novel pyrazole (B372694) derivatives with N-(trifluoromethyl)phenyl substituents has yielded compounds that are effective growth inhibitors of antibiotic-resistant Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). These compounds were also found to prevent and eradicate biofilms.

In the realm of antiviral research, N-substituted derivatives have been a cornerstone of drug development. For example, novel N-substituted derivatives of the antiviral drug acyclovir (B1169) have been synthesized and evaluated, with some showing marked antiherpetic activity. Furthermore, the synthesis of thiosemicarbazone derivatives incorporating a benzo[d] Current time information in Bangalore, IN.dioxole moiety has produced compounds with activity against Bovine Viral Diarrhea Virus (BVDV), a surrogate model for Hepatitis C virus. N-sulfonyl anthranilic acid derivatives have also demonstrated activity against the dengue virus.

The general principle emerging from these studies is that the introduction of various substituents and heterocyclic scaffolds to an N-aryl amino acid or amide backbone can lead to compounds with significant antimicrobial and antiviral efficacy. This suggests that a systematic investigation into the synthesis and biological evaluation of a library of this compound derivatives could be a fruitful area of research for the discovery of new antimicrobial and antiviral agents. The this compound scaffold provides a versatile platform for chemical modification to explore structure-activity relationships.

Table 1: Examples of Antimicrobial Activity in N-Substituted Derivatives

Compound ClassTarget OrganismsKey FindingsReference(s)
Diphenylamine DerivativesBacteria and FungiSignificant antimicrobial and antifungal activity observed for specific derivatives.
N-(trifluoromethyl)phenyl Pyrazole DerivativesGram-positive bacteria (including MRSA)Effective growth inhibitors and prevent biofilm formation.
Furochromone DerivativesGram-positive and Gram-negative bacteriaCertain derivatives showed high activity, comparable to cefotaxime (B1668864) sodium.
2-(1H-Indol-3-yl)-1H-benzo[d]imidazole DerivativesS. aureus (including MRSA), M. smegmatis, C. albicansHigh activity against staphylococci and moderate activity against other microbes.
4-nitro-1,2-phenylenediamide analoguesVarious clinical isolatesMolecules with electron-withdrawing groups showed better antibacterial activity.

Neurochemical Research and Potential Applications of this compound Analogues

Direct neurochemical research on this compound analogues is not extensively documented. However, the structural features of N-aryl amino acid derivatives are present in compounds that have been investigated for their neuropharmacological effects. This suggests a potential avenue for future research into the neurochemical properties of this compound analogues.

For instance, N-Arylhydrazone derivatives of mefenamic acid have been synthesized and evaluated for their analgesic and anti-inflammatory activities. Several of these compounds demonstrated significantly more potent analgesic effects than the parent drug, mefenamic acid, in animal models. This highlights how modifications of an N-aryl acid structure can lead to compounds with significant effects on the nervous system, likely through interaction with neurochemical pathways related to pain and inflammation.

Furthermore, computational studies have identified N-aryl-benzimidazolone analogs as potential inhibitors of Hsp90, a chaperone protein implicated in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. While this is a different class of compounds, it underscores the potential for N-aryl structures to interact with key proteins involved in neuronal function and pathology.

The development of analogues of known psychoactive substances to modulate their effects is another area of active research. For example, structural analogues of lysergic acid diethylamide (LSD) have been designed to retain neuroplasticity-promoting properties while reducing hallucinogenic potential. This approach of fine-tuning molecular structure to achieve a desired neurochemical profile could potentially be applied to novel scaffolds like this compound.

Given the structural similarities to compounds with known neuroactivity, it is plausible that this compound analogues could be designed to interact with various neurochemical targets. Future research could explore their potential as novel analgesics, anti-inflammatory agents, or modulators of neurodegenerative processes.

Table 2: Examples of Neuropharmacological Activity in N-Aryl Derivatives

Compound ClassPotential ApplicationMechanism of Action/Key FindingReference(s)
N-Arylhydrazone derivatives of mefenamic acidAnalgesiaMore potent antinociceptive activity than mefenamic acid in writhing tests.
N-aryl-benzimidazolone analogsNeuroprotection (Hsp90 inhibition)Identified as potential inhibitors of HSP90 through computational modeling.
Lysergic acid diethylamide (LSD) analoguesNeuroplasticityDesigned to promote cortical neuron growth with reduced hallucinogenic effects.

Exploration of this compound Derivatives in Metabolic Pathway Modulation

The modulation of metabolic pathways is a key strategy in the treatment of various diseases, including type 2 diabetes, obesity, and cancer. While direct studies on this compound derivatives are scarce, research on related structures suggests that they could have a role in this area.

Synthetic amino acid derivatives have been investigated for their inhibitory potential against digestive enzymes, which is a therapeutic approach for managing type 2 diabetes and obesity. For example, certain derivatives have been shown to inhibit pancreatic α-amylase and α-glucosidase, enzymes responsible for the breakdown of carbohydrates and the subsequent release of glucose. By inhibiting these enzymes, the rate of glucose absorption can be reduced, helping to control postprandial hyperglycemia.

Furthermore, derivatives of dihydrobetulonic acid, when combined with an amino acid fragment, have been shown to act as dual PPARα/γ agonists. Peroxisome proliferator-activated receptors (PPARs) are key regulators of glucose and lipid metabolism. Agonism at these receptors can improve insulin (B600854) sensitivity and reduce blood triglyceride levels. In vivo studies with these derivatives in diabetic mice showed a decrease in blood glucose and cholesterol levels.

The metabolism of coenzyme A and its derivatives is crucial for cellular energy and lipid metabolism, and its dysregulation is implicated in diseases like cancer. Enzymes involved in acetyl-CoA metabolism, such as ACSS2, ACLY, and ACC, are often overexpressed in tumors and represent potential therapeutic targets. It is conceivable that specifically designed acid derivatives could interfere with these or other metabolic enzymes. For instance, pyrimidine (B1678525) derivatives have been shown to inhibit glutathione (B108866) reductase, an important antioxidant enzyme.

Given that this compound combines features of both an aliphatic dicarboxylic acid and an aromatic amine, its derivatives could be designed to interact with a variety of metabolic enzymes or receptors. Future research could focus on synthesizing and screening this compound derivatives for their ability to modulate key metabolic pathways implicated in disease.

Table 3: Examples of Metabolic Pathway Modulation by Acid Derivatives

Compound ClassTarget Pathway/EnzymePotential Therapeutic EffectReference(s)
Synthetic Amino Acid DerivativesPancreatic α-amylase, α-glucosidaseReduction of postprandial hyperglycemia
Dihydrobetulonic Acid DerivativesPPARα/γ agonismImproved insulin sensitivity, reduced triglycerides
Pyrimidine DerivativesGlutathione ReductaseInhibition of antioxidant enzyme activity

Immunochemical and Serological Reaction Mechanisms Involving this compound Conjugates

In the fields of immunochemistry and serology, small molecules known as haptens play a crucial role. A hapten is a small molecule that can elicit an immune response only when attached to a large carrier, such as a protein. The resulting hapten-carrier conjugate can then be used to generate antibodies that are specific to the hapten. These antibodies are invaluable tools for developing immunoassays to detect and quantify the small molecule of interest.

This compound has been utilized as a hapten in immunochemical studies. When conjugated to a carrier protein, it can be used to raise antibodies specific for the this compound moiety. These antibodies can then be used in various immunoassay formats, such as ELISA (enzyme-linked immunosorbent assay), to detect the presence of this compound or structurally related compounds.

The design of the hapten and its conjugation to the carrier are critical for the performance of the resulting immunoassay. The site of attachment of the linker to the hapten, the length and nature of the linker, and the hapten density on the carrier protein all influence the affinity and specificity of the antibodies produced. For instance, in the development of immunoassays for thyroid hormones, using a hapten that is structurally related but not identical to the target analyte (a concept known as hapten heterology) can lead to improved assay sensitivity.

The use of this compound as a hapten demonstrates its utility in generating specific immunological tools. These tools can be applied in various research and diagnostic settings, such as in the development of assays for environmental monitoring, food safety, or clinical diagnostics, should this compound or its derivatives be identified as important analytes in these contexts. The principles of hapten chemistry and immunoassay development are well-established, providing a clear path for the application of this compound conjugates in this area.

Table 4: Key Concepts in the Use of Haptens in Immunoassays

ConceptDescriptionRelevance to this compoundReference(s)
Hapten A small molecule that becomes immunogenic when conjugated to a carrier protein.This compound can be used as a hapten to generate specific antibodies.
Hapten-Carrier Conjugate The complex formed by covalently linking a hapten to a larger carrier molecule (e.g., BSA, KLH).Essential for immunizing animals to produce anti-adipanilic acid antibodies.
Immunoassay A biochemical test that measures the presence or concentration of a substance using an antibody or antigen as a biorecognition agent.Anti-adipanilic acid antibodies can be used to develop immunoassays for its detection.
Hapten Heterology The use of different but structurally related haptens for immunization and in the assay itself to improve sensitivity.A potential strategy to enhance the performance of an immunoassay for this compound.

Catalytic Applications of this compound and its Complexes

The use of metal complexes as catalysts is a cornerstone of modern chemistry, enabling a vast array of chemical transformations with high efficiency and selectivity. The properties of a metal catalyst are heavily influenced by the ligands that are coordinated to the metal center. These ligands can modulate the metal's electronic and steric environment, thereby tuning its catalytic activity.

While specific research on the catalytic applications of this compound and its complexes is not widely reported, its structure suggests potential for use as a ligand in coordination chemistry. This compound possesses multiple potential coordination sites: the carboxylic acid group, the amide nitrogen, and the aromatic ring. This allows for the possibility of forming various types of metal complexes.

For example, amino acids and their derivatives are known to form stable complexes with a variety of metal ions, and these complexes can exhibit catalytic activity in oxidation reactions. The catalytic activity of such complexes is dependent on the nature of the metal ion and the amino acid ligand.

Furthermore, the broader class of pincer-type ligands, which bind to a metal center through three co-planar donor atoms, has been extensively studied for applications in sustainable chemistry, including dehydrogenation and hydrogenation reactions. While this compound is not a classic pincer ligand, its dicarboxylic acid monoamide structure could be modified to create novel ligand scaffolds.

N-Heterocyclic carbene (NHC)-copper(I) complexes have also emerged as effective catalysts for a range of organic reactions, including conjugate additions and cycloadditions. The design and synthesis of novel ligands are central to advancing the field of catalysis. Given its bifunctional nature, this compound could serve as a building block for new ligand systems. For instance, it could be incorporated into larger molecular architectures to create multidentate ligands capable of stabilizing catalytically active metal centers. Future research in this area could involve the synthesis and characterization of this compound-metal complexes and the evaluation of their catalytic activity in various organic transformations.

Future Perspectives and Research Challenges in Adipanilic Acid Science

Integration of Data Science and Artificial Intelligence in Adipanilic Acid Research

The convergence of data science and artificial intelligence (AI) with chemistry offers powerful new avenues for accelerating the discovery and development of this compound-based materials and molecules. AI and machine learning models can analyze vast datasets to uncover complex structure-activity relationships (SAR) and structure-property relationships (SPR), providing insights that are not readily apparent through traditional experimental methods.

Furthermore, AI can optimize the synthesis pathways for this compound and its derivatives. By analyzing reaction parameters and outcomes, machine learning algorithms can predict the optimal conditions—such as temperature, catalyst, and solvent—to maximize yield and minimize byproducts, contributing to more efficient and sustainable chemical manufacturing.

Table 1: Potential Applications of AI and Data Science in this compound Research

Application Area AI/Data Science Technique Potential Impact on this compound Research
New Derivative Discovery Generative Adversarial Networks (GANs), Variational Autoencoders (VAEs) Design of novel this compound derivatives with specific functionalities (e.g., for prodrugs, polymers).
Property Prediction Quantitative Structure-Activity Relationship (QSAR), Graph Neural Networks (GNNs) Prediction of biological activity, toxicity, solubility, and material properties (e.g., glass transition temperature) to guide experimental work.
Target Identification Molecular Docking Simulations, Ligand-Based Screening Identification of potential protein targets for this compound-based therapeutic agents.
Synthesis Optimization Bayesian Optimization, Reinforcement Learning Optimization of reaction conditions for the synthesis of this compound and its derivatives to improve yield and sustainability.
Data Analysis Natural Language Processing (NLP), Big Data Analytics Extraction of valuable information from existing scientific literature and patents to identify research gaps and opportunities.

Interdisciplinary Research Synergies and Collaborative Frameworks

Addressing the multifaceted challenges and opportunities in this compound science necessitates a move beyond traditional disciplinary silos. The integration of knowledge and techniques from diverse fields is crucial for innovation. An interdisciplinary approach allows for the comprehensive study of this compound, from its fundamental chemical properties to its real-world applications and environmental impact.

A successful collaborative framework would unite experts from various domains. For instance, the development of a new this compound-based polymer would require:

Organic and Polymer Chemists to design and synthesize the monomer and carry out polymerization.

Materials Scientists and Engineers to characterize the physical and mechanical properties of the resulting polymer and assess its suitability for specific applications.

Computational Scientists to model the polymer's behavior at a molecular level, predicting its properties before synthesis.

Biologists and Toxicologists to evaluate the biocompatibility and potential environmental impact of the material, especially if intended for biomedical or consumer applications.

Chemical Engineers to develop and scale up the production process in a cost-effective and sustainable manner.

Large-scale, multi-partner initiatives, such as the "Circular Aromatics" project which brings together companies, universities, and research institutes, serve as a model for the type of collaborative framework needed to advance this compound research. Such frameworks facilitate the sharing of resources, expertise, and infrastructure, fostering innovation and accelerating the translation of research from the laboratory to industrial application.

Table 2: Illustrative Interdisciplinary Framework for this compound Research

Discipline Key Role and Contribution
Organic Chemistry Design and synthesis of novel this compound derivatives and prodrugs.
Polymer Science Creation and characterization of new polyamides or polyesters using this compound as a monomer.
Materials Science Testing mechanical, thermal, and degradation properties of this compound-based materials.
Computational Chemistry Molecular modeling, simulation of polymer dynamics, and prediction of properties using AI.
Biochemistry/Pharmacology Evaluating the biological activity and mechanism of action of this compound-based prodrugs.
Chemical Engineering Developing sustainable and scalable synthesis and recycling processes.
Environmental Science Assessing the lifecycle, biodegradability, and environmental impact of this compound products.

Rational Design and Synthesis of Next-Generation this compound Chemical Entities

Rational design is a strategy focused on creating new molecules with specific functions based on a scientific understanding of their molecular structure and interactions. This approach is central to developing the next generation of chemical entities derived from this compound. By strategically modifying its structure—the aromatic ring, the amide linkage, or the carboxylic acid terminus—researchers can fine-tune its properties for a wide range of applications.

A key area of application is in the development of prodrugs. The structure of this compound makes it a suitable promoiety to be attached to a parent drug molecule. For example, it has been used in the design of gemcitabine (B846) prodrugs. The goal of such a design is often to improve a drug's physicochemical properties, such as its solubility, stability, or ability to be transported across biological membranes. The rational design process for a new this compound-based prodrug would involve identifying a parent drug with formulation challenges and then synthesizing a derivative where the drug is covalently linked to this compound, with the expectation that the linkage will be cleaved in vivo to release the active drug.

The synthesis of these new entities relies on robust and versatile chemical reactions. Methodologies that enable the efficient coupling of amines and carboxylic acids are fundamental. Recent advances in synthetic chemistry, including novel catalytic systems and automated synthesis platforms, can facilitate the rapid creation and screening of libraries of this compound derivatives, accelerating the discovery of new functional molecules.

Table 3: Representative Synthesis Scheme for an this compound Derivative

Step Reactants Reagents/Conditions Product
1 Adipic acid Thionyl chloride (SOCl₂) Adipoyl chloride
2 Aniline (B41778), Adipoyl chloride Pyridine (base) This compound
3 This compound, Parent Drug (e.g., with a hydroxyl group) DCC (Dicyclohexylcarbodiimide), DMAP (4-Dimethylaminopyridine) This compound-Drug Ester Prodrug

Addressing Sustainability and Circular Economy Principles in this compound Chemistry

The future of all chemical manufacturing is inextricably linked to the principles of sustainability and the circular economy. For this compound, this involves a holistic approach that considers the entire lifecycle of the molecule, from feedstock sourcing to end-of-life management.

A primary challenge is the dependence on petrochemicals for the synthesis of this compound's precursors, typically derived from benzene (B151609) and nitric acid. A major focus of future research is the development of sustainable synthetic routes from renewable resources. This can be broken down into two key areas:

Bio-based Adipic Acid: Significant progress has been made in producing adipic acid from biomass-derived platform molecules like glucose and 5-hydroxymethylfurfural (B1680220) through biocatalytic and chemocatalytic processes. These routes avoid the use of harsh oxidizing agents and reduce the carbon footprint compared to traditional methods.

Circular Aromatics: The aromatic amine portion of this compound is traditionally derived from fossil fuels. Emerging technologies are focused on producing aromatic compounds like benzene, toluene, and xylene from the chemical recycling of mixed plastic waste and biomass. Projects like "Circular Aromatics" are pioneering the use of advanced pyrolysis to convert waste streams back into valuable chemical building blocks, creating a circular pathway for aromatics.

By combining bio-based adipic acid with circular aromatics, a fully renewable and sustainable pathway to this compound becomes feasible. Furthermore, research is needed to design this compound-based products, such as polymers, with circularity in mind. This includes developing polymers that are more easily recyclable or are fully biodegradable, contributing to a circular economy where materials are reused and waste is minimized.

Table 4: Comparison of Production Pathways for this compound Precursors

Precursor Traditional Pathway (Fossil-Based) Sustainable Pathway (Bio-Based/Circular) Key Advantage of Sustainable Pathway
Adipic Acid Oxidation of cyclohexane/cyclohexanol (B46403) with nitric acid. Catalytic conversion of glucose or other biomass-derived sugars. Reduced greenhouse gas emissions (avoids N₂O byproduct); use of renewable feedstock.
Aniline (Aromatic) Nitration of benzene followed by hydrogenation. Conversion of biomass or plastic waste via catalytic pyrolysis to aromatics, followed by amination. Reduces reliance on fossil fuels; utilizes waste streams as a resource.

Q & A

Q. What are the established protocols for synthesizing Adipanilic acid, and how can reproducibility be ensured?

  • Methodological Answer : Synthesis typically involves condensation reactions between adipic acid derivatives and aniline, followed by purification via recrystallization or chromatography. To ensure reproducibility:
  • Document reagent purity, solvent ratios, and reaction time/temperature rigorously .
  • Use spectroscopic techniques (e.g., NMR, FTIR) to verify structural integrity .
  • Adopt standardized reporting frameworks (e.g., Materials Design Analysis) to enhance transparency .

Q. What analytical techniques are most reliable for characterizing this compound’s physicochemical properties?

  • Methodological Answer :
  • Purity Analysis : HPLC with UV detection or mass spectrometry .
  • Thermal Stability : Differential scanning calorimetry (DSC) or thermogravimetric analysis (TGA) .
  • Structural Confirmation : X-ray crystallography for crystalline forms, complemented by 1^1H/13^13C NMR .
  • Best Practice: Cross-validate results using multiple techniques to minimize instrumental bias .

Q. How should researchers design initial experiments to assess this compound’s reactivity in aqueous vs. non-polar solvents?

  • Methodological Answer :
  • Variables : Solvent polarity, temperature, and pH.
  • Controls : Include inert solvents (e.g., hexane) and buffer solutions.
  • Data Collection : Monitor reaction kinetics via UV-Vis spectroscopy or titration .
  • Framework: Apply a factorial design of experiments (DoE) to systematically evaluate interactions between variables .

Advanced Research Questions

Q. How can contradictory data on this compound’s stability under oxidative conditions be resolved?

  • Methodological Answer :
  • Root-Cause Analysis : Compare experimental conditions (e.g., oxygen concentration, catalyst presence) across studies .
  • Replication : Reproduce conflicting experiments with standardized protocols .
  • Advanced Techniques : Use electron paramagnetic resonance (EPR) to detect free radical intermediates, which may explain variability .
  • Ethical Consideration: Avoid data manipulation; transparently report all findings, including outliers .

Q. What strategies optimize this compound’s synthesis yield without compromising purity in scaled-up reactions?

  • Methodological Answer :
  • Process Parameters : Adjust catalyst loading (e.g., pyridine derivatives) and solvent reflux rates .
  • In-Line Monitoring : Implement PAT (Process Analytical Technology) tools like Raman spectroscopy for real-time quality control .
  • Trade-off Analysis : Use response surface methodology (RSM) to model yield-purity relationships .

Q. How can computational methods predict this compound’s interactions with biological targets, and what are their limitations?

  • Methodological Answer :
  • Molecular Dynamics (MD) : Simulate binding affinities using software like GROMACS or AutoDock .
  • Limitations : Force field inaccuracies for non-covalent interactions; validate predictions with in vitro assays .
  • Best Practice: Cross-reference computational results with experimental data (e.g., SPR or ITC) .

Q. What ethical and methodological standards apply when proposing novel applications of this compound in drug delivery systems?

  • Methodological Answer :
  • Preclinical Testing : Follow OECD guidelines for cytotoxicity and biodegradability assessments .
  • Data Integrity : Use blinded analyses to mitigate bias in efficacy evaluations .
  • Regulatory Alignment : Align study design with ICH (International Council for Harmonisation) requirements for reproducibility .

Guidance for Addressing Research Challenges

  • Data Contradictions : Apply triangulation by combining experimental, computational, and literature data .
  • Novel Hypotheses : Use FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate research questions .
  • Reproducibility : Share raw datasets and code repositories to facilitate peer validation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.